Cas no 2140264-83-9 (1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid)
1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
- rac-1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
- 2140264-83-9
- EN300-1556398
- 1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
- EN300-818716
- 2137604-81-8
-
- Inchi: 1S/C24H24N4O4/c29-23(30)21-13-28(27-26-21)22-12-6-5-11-20(22)25-24(31)32-14-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,13,19-20,22H,5-6,11-12,14H2,(H,25,31)(H,29,30)/t20-,22+/m0/s1
- InChI Key: FCUVKIHEEHXVRR-RBBKRZOGSA-N
- SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCCC[C@H]1N1C=C(C(=O)O)N=N1)=O
Computed Properties
- Exact Mass: 432.17975526g/mol
- Monoisotopic Mass: 432.17975526g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 669
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 106Ų
1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1556398-50mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 50mg |
$2829.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-100mg |
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2140264-83-9 | 100mg |
$2963.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-250mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 250mg |
$3099.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-500mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 500mg |
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| Enamine | EN300-1556398-1000mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 1000mg |
$3368.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-2500mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 2500mg |
$6602.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-5000mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 5000mg |
$9769.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-10000mg |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 10000mg |
$14487.0 | 2023-09-25 | ||
| Enamine | EN300-1556398-0.05g |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 0.05g |
$2829.0 | 2023-07-10 | ||
| Enamine | EN300-1556398-0.1g |
1-[(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid |
2140264-83-9 | 0.1g |
$2963.0 | 2023-07-10 |
1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid
Recent Advances in the Study of 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2140264-83-9)
The compound 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2140264-83-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a cyclohexyl ring, a triazole moiety, and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promise in various applications, ranging from peptide synthesis to drug discovery. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic uses.
One of the key areas of research has been the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient and scalable method for its synthesis, utilizing click chemistry to form the triazole ring. The researchers highlighted the importance of the stereochemistry at the (1R,2S) positions, which significantly influences the compound's biological activity. The study also reported a high yield (85%) and purity (>98%), making it a viable candidate for further development.
In addition to its synthetic utility, the biological activity of 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid has been explored. A recent preprint on bioRxiv (2024) investigated its role as a potential inhibitor of protein-protein interactions (PPIs) involved in cancer progression. The compound exhibited selective binding to the p53-MDM2 interaction, a well-known target in oncology, with an IC50 of 1.2 µM. Molecular docking studies suggested that the triazole and carboxylic acid groups play a critical role in this interaction.
Another noteworthy application of this compound is in the field of peptide-based therapeutics. A study in ACS Chemical Biology (2023) demonstrated its use as a building block for the synthesis of cyclic peptides with enhanced stability and bioavailability. The Fmoc group was found to facilitate solid-phase peptide synthesis (SPPS), while the triazole ring contributed to the conformational rigidity of the resulting peptides. This approach opens new avenues for the development of peptide drugs targeting challenging diseases such as neurodegenerative disorders.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as in vivo stability, pharmacokinetics, and potential off-target effects need to be addressed. A review in Nature Reviews Drug Discovery (2024) emphasized the need for comprehensive preclinical studies to evaluate its safety and efficacy. Nevertheless, the unique structural and functional properties of 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid make it a compelling subject for ongoing research.
In conclusion, recent studies have highlighted the multifaceted potential of 1-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 2140264-83-9) in chemical biology and drug discovery. Its applications span from synthetic chemistry to therapeutic development, underscoring its importance in the field. Future research should focus on addressing the remaining challenges and exploring its full potential in clinical settings.
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